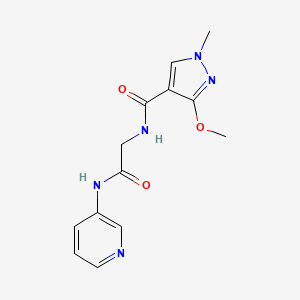

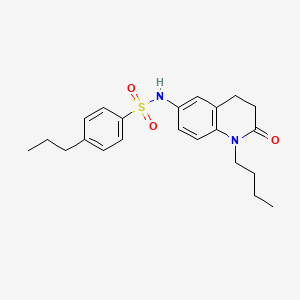

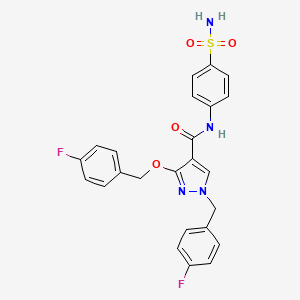

![molecular formula C12H16N4 B2452537 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine CAS No. 955158-71-1](/img/structure/B2452537.png)

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine” is a compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied. For instance, Mladenova performed the reaction of methyl 4- ( (benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1 H -imidazo [4,5- b ]pyridine .Molecular Structure Analysis

The molecular structures of new compounds were established on the basis of the NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Antituberculotic Activity

- Compounds with the imidazo[4,5-b]pyridine structure have been tested for their in vitro antituberculotic activity. Research shows that new derivatives of imidazo[4,5-b]pyridine have potential as antituberculotic agents (Bukowski, 1998).

Synthesis and Characterization for Antimicrobial Activity

- Novel series of derivatives including 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine have been synthesized and examined for antimicrobial activity against various bacteria and fungi. These compounds show promising results in combating drug-resistant microbial pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Synthesis and Molecular Structure Analysis

- Studies on the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives, including methyl derivatives, have been conducted using density functional theory. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Inhibition of Aurora Kinases

- Imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Aurora kinases, a type of enzyme important in cell division. These derivatives have potential therapeutic applications in treating diseases like cancer (Bavetsias et al., 2010).

Corrosion Inhibition

- Some derivatives of imidazo[4,5-b]pyridine have been evaluated for their performance in inhibiting mild steel corrosion. These studies contribute to understanding the potential application of these compounds in materials science and engineering (Saady et al., 2021).

Fluorescence Properties

- Novel derivatives of imidazo[4,5-b]pyridine have been synthesized and their fluorescence properties investigated. These compounds have potential applications in areas like sensing and imaging (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit a broad range of biological activities . They have been reported to interact with various targets such as IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

It has been observed that certain imidazo[4,5-b]pyridine derivatives stabilize in the binding site by forming a π–π bond with pro87 . Additionally, some compounds form an extra H-bond with Arg144 .

Biochemical Pathways

It’s known that ikk-ɛ and tbk1, potential targets of imidazo[4,5-b]pyridine derivatives, play a crucial role in activating the nf-kappab pathway , which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption and distribution.

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

properties

IUPAC Name |

2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVZBCAOLXXHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCNCC3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

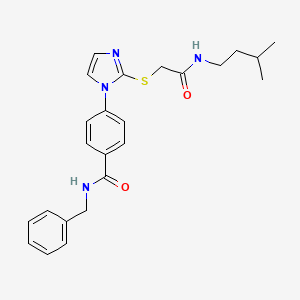

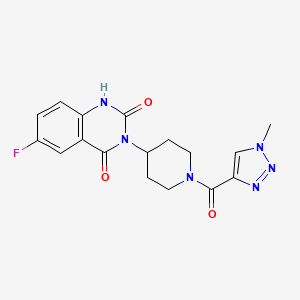

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)

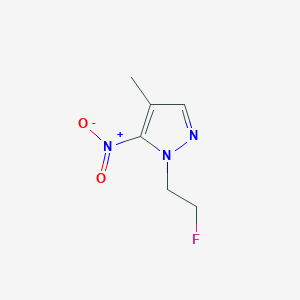

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)

![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)

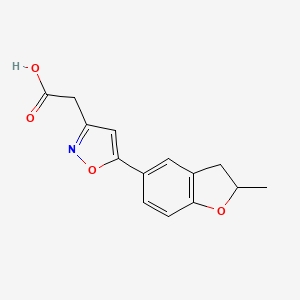

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)